Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate
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Overview
Description
Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate typically involves multiple steps, starting with the formation of the chromen core. The process may include:
Condensation reactions: to form the chromen ring.
Substitution reactions: to introduce the ethyl and methyl groups.
Oxidation reactions: to introduce the oxo group.
Esterification: to attach the methoxyacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chromen ring or the thiazole moiety.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized derivatives of the chromen ring.
Reduced forms of the thiazole moiety.
Substituted derivatives with various functional groups.
Chemistry:
Synthetic intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysts: It may be used as a catalyst or a ligand in various chemical reactions.
Biology:
Biological probes: The compound can be used as a probe to study biological systems and pathways.
Bioactive molecules: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine:
Drug development: The compound could be a precursor or a component in the development of new pharmaceuticals.
Therapeutic agents: Potential use in treatments for various diseases due to its biological activities.
Industry:
Material science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism by which Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The chromen ring and thiazole moiety may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Chromen derivatives: Other chromen derivatives with similar structures and biological activities.
Thiazole derivatives: Compounds containing the thiazole ring with similar biological properties.
Uniqueness:
The presence of both the chromen and thiazole rings in a single molecule provides unique chemical and biological properties.
The specific arrangement of substituents (ethyl and methyl groups) on the chromen ring and thiazole moiety contributes to its distinct activity profile.
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Properties
IUPAC Name |
methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-11-5-12-15(6-14(11)24-8-16(20)22-3)23-7-13(17(12)21)18-19-10(2)9-25-18/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOEKTWVSFLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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